1-((3-Methoxyphenoxy)methyl)cyclobutanecarbonitrile
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Overview
Description
1-((3-Methoxyphenoxy)methyl)cyclobutanecarbonitrile is an organic compound with the molecular formula C12H13NO. It is characterized by a cyclobutane ring attached to a carbonitrile group and a methoxyphenoxy group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Methoxyphenoxy)methyl)cyclobutanecarbonitrile typically involves the reaction of 3-methoxyphenol with cyclobutanecarbonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-((3-Methoxyphenoxy)methyl)cyclobutanecarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in an aprotic solvent.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are alcohols or amines.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
1-((3-Methoxyphenoxy)methyl)cyclobutanecarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((3-Methoxyphenoxy)methyl)cyclobutanecarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Methoxyphenyl)cyclobutanecarbonitrile
- 1-Methyl-3-oxocyclobutanecarbonitrile
- Cyclobutanecarbonitrile, 1-(3-methoxyphenyl)-3-oxo-
Uniqueness
1-((3-Methoxyphenoxy)methyl)cyclobutanecarbonitrile is unique due to the presence of both a methoxyphenoxy group and a cyclobutanecarbonitrile moiety. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C13H15NO2 |
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Molecular Weight |
217.26 g/mol |
IUPAC Name |
1-[(3-methoxyphenoxy)methyl]cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C13H15NO2/c1-15-11-4-2-5-12(8-11)16-10-13(9-14)6-3-7-13/h2,4-5,8H,3,6-7,10H2,1H3 |
InChI Key |
OZEKAWBRJSBBRQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OCC2(CCC2)C#N |
Origin of Product |
United States |
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